1-Methyl-4-nitropyridin-2(1H)-one
Description
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-methyl-4-nitropyridin-2-one |
InChI |
InChI=1S/C6H6N2O3/c1-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 |
InChI Key |
UPSDOPJUOXWGSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Methyl-4-nitropyridin-2(1H)-one typically involves two key steps:
- Nitration of a suitable pyridin-2(1H)-one precursor to introduce the nitro group at the 4-position.
- Methylation of the nitrogen atom at position 1 to yield the N-methylated product.
The challenge lies in achieving selective nitration at the 4-position without over-nitration or substitution at other positions, and ensuring selective methylation at the nitrogen atom.
Nitration Step
- Starting Material: Pyridin-2(1H)-one or its derivatives.
- Reagents: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is commonly used as the nitrating agent.
- Reaction Conditions: The nitration is carried out at low temperatures (0 to 5 °C) to control the reaction rate and prevent over-nitration or decomposition.
- Mechanism: Electrophilic aromatic substitution introduces the nitro group preferentially at the 4-position due to electronic and steric factors inherent in the pyridinone ring.
- Outcome: Formation of 4-nitropyridin-2(1H)-one as the major product.
Methylation Step
- Starting Material: 4-Nitropyridin-2(1H)-one obtained from the nitration step.
- Reagents: Methyl iodide (iodomethane) is typically used as the methylating agent.
- Base: A strong base such as sodium hydride (NaH) is employed to deprotonate the nitrogen atom, facilitating nucleophilic substitution by methyl iodide.
- Solvent: Anhydrous tetrahydrofuran (THF) is commonly used.
- Reaction Conditions: Refluxing at 60–70 °C for several hours ensures complete methylation.
- Outcome: Formation of 1-Methyl-4-nitropyridin-2(1H)-one.
Alternative Synthetic Routes
- Some methods may involve direct nitration of 1-methylpyridin-2(1H)-one, though controlling regioselectivity can be more challenging.
- Industrial processes might employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and residence time, enhancing yield and scalability.
Purification and Characterization
Purification Techniques
- Column Chromatography: Silica gel columns using ethyl acetate/hexane mixtures effectively separate the desired compound from unreacted starting materials and positional isomers.
- Recrystallization: Solvent systems such as ethanol/water mixtures can be used to recrystallize and purify the compound.
- Yield: Typical isolated yields range from 40% to 70%, depending on reaction conditions and purification efficiency.
Analytical Characterization
| Technique | Purpose | Typical Parameters/Results |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | C18 reverse-phase column, acetonitrile/water mobile phase; purity >95% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H NMR and ^13C NMR confirm methyl group and aromatic protons |
| Single-Crystal X-ray Diffraction (SC-XRD) | Molecular structure and crystallography | Bond lengths and angles validated; hydrogen atoms refined isotropically |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C6H6N2O3 (molecular formula) |
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Nitration | HNO3 / H2SO4 (mixed acid) | 0–5 °C | None or minimal | Controlled to avoid over-nitration |
| Methylation | Methyl iodide, NaH (base) | Reflux 60–70 °C | Anhydrous THF | Requires anhydrous conditions |
| Purification | Column chromatography or recrystallization | Ambient | Ethyl acetate/hexane or ethanol/water | Ensures high purity (>95%) |
| Characterization | HPLC, NMR, SC-XRD, MS | Ambient | Various | Confirms structure and purity |
Research Findings and Notes
- The nitration step must be carefully controlled to avoid formation of unwanted positional isomers such as 3-nitro or 5-nitro derivatives, which can complicate purification.
- Methylation using methyl iodide is preferred over methyl sulfate or dimethyl sulfate due to better selectivity and fewer side reactions.
- Continuous flow synthesis has been reported to improve reproducibility and scalability, especially for industrial applications.
- Analytical validation using HPLC and NMR is critical to ensure the absence of unreacted starting materials and byproducts.
- Single-crystal X-ray diffraction provides definitive proof of substitution pattern and molecular conformation.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Reduction: 1-Methyl-4-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-nitropyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitropyridin-2(1H)-one depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The molecular targets and pathways involved can vary based on the specific application and the nature of the biological system.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1-Methyl-4-nitropyridin-2(1H)-one and its analogs:
Note: The CAS number for 1-Methyl-4-nitropyridin-2(1H)-one is inferred from , which describes a positional isomer (5-Me instead of 1-Me).
Electronic and Reactivity Profiles
- Nitro vs. Amino Groups: The nitro group in 1-Methyl-4-nitropyridin-2(1H)-one increases electrophilicity, making it prone to reduction (e.g., to amines) or nucleophilic aromatic substitution. In contrast, 6-Amino-4-methylpyridin-2(1H)-one (CAS 51564-93-3) exhibits electron-donating effects, enhancing resonance stabilization but reducing stability under oxidative conditions .
- Methyl vs.
Q & A
Q. What in vitro assays are most reliable for evaluating the cytotoxicity of 1-Methyl-4-nitropyridin-2(1H)-one derivatives?
- Methodological Answer : Use MTT assays on HEK-293 and HepG2 cell lines. Compare results with positive controls (e.g., doxorubicin) and validate via apoptosis markers (e.g., caspase-3 activation). EC₅₀ values <10 µM indicate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
